2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
Overview
Description
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate typically involves the reaction of 3-(benzyloxy)benzaldehyde with an appropriate oxidizing agent. One common method is the oxidation of 3-(benzyloxy)benzaldehyde using reagents such as chromium trioxide (CrO₃) in the presence of acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form benzoquinones using oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents at the ortho or para positions relative to the benzyloxy group.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na₂Cr₂O₇), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Benzoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the nature of the target and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzaldehyde: A precursor in the synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate.
Benzoquinone: An oxidation product with distinct chemical properties.
Phenylacetaldehyde: A structurally related compound with different reactivity.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and oxoacetaldehyde groups, which confer specific reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLPDSSFCPHKRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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